Methyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate
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Overview
Description
Methyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzene ring substituted with a chlorobenzyl group, an ethoxy group, and a methoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate typically involves the reaction of 4-chlorobenzyl alcohol with 3-ethoxybenzoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoic acid.
Reduction: Formation of 4-((4-chlorobenzyl)oxy)-3-ethoxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic enzymes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((4-chlorobenzyl)oxy)-3-methylbenzoate
- Methyl 4-((4-chlorobenzyl)oxy)-3-methoxybenzoate
- Methyl 4-((4-chlorobenzyl)oxy)-3-hydroxybenzoate
Uniqueness
Methyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
Properties
Molecular Formula |
C17H17ClO4 |
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Molecular Weight |
320.8 g/mol |
IUPAC Name |
methyl 4-[(4-chlorophenyl)methoxy]-3-ethoxybenzoate |
InChI |
InChI=1S/C17H17ClO4/c1-3-21-16-10-13(17(19)20-2)6-9-15(16)22-11-12-4-7-14(18)8-5-12/h4-10H,3,11H2,1-2H3 |
InChI Key |
ZELHFLCBRCZXNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)OC)OCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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